Iprotiazem is derived from the class of compounds known as benzothiazepines. It functions primarily as a calcium antagonist, inhibiting the influx of calcium ions through voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This action leads to vasodilation and reduced myocardial contractility, making it effective in managing high blood pressure and angina pectoris.
The synthesis of Iprotiazem typically involves multi-step organic reactions. The process can be summarized as follows:
The specific parameters such as temperature, pressure, and reaction times are crucial for optimizing yield and purity but are often proprietary details not disclosed in public literature.
Iprotiazem has a complex molecular structure characterized by its benzothiazepine core. The molecular formula is typically represented as CHNOS. Key features of its structure include:
The three-dimensional conformation of Iprotiazem plays a significant role in its interaction with calcium channels.
Iprotiazem participates in several chemical reactions relevant to its synthesis and degradation:
Understanding these reactions is crucial for developing stable formulations and predicting metabolic pathways in vivo.
Iprotiazem exerts its pharmacological effects primarily through the blockade of L-type calcium channels located in cardiac and smooth muscle tissues. The mechanism can be detailed as follows:
This mechanism highlights Iprotiazem's efficacy in lowering blood pressure and improving exercise tolerance in patients with angina.
Iprotiazem possesses several notable physical and chemical properties:
These properties are critical for formulation development and ensuring bioavailability.
Iprotiazem is primarily used in clinical settings for:
Iprotiazem (CID 195131) is a structurally complex organic compound with the molecular formula C~37~H~49~N~3~O~5~S, indicating substantial molecular weight and potential for intricate stereochemistry [1]. While detailed crystallographic data remains limited in public databases, its architecture features multiple chiral centers, necessitating precise stereochemical representation conventions per IUPAC guidelines. The spatial arrangement of atoms critically determines its biological interactions and physicochemical behavior.
For unambiguous depiction in two-dimensional media, IUPAC recommendations specify solid wedges (▲) for bonds projecting above the plane and hashed wedges (‒‒) for bonds below the plane, with narrow ends oriented at the stereogenic center [2]. These conventions prevent ambiguity in interpreting tetrahedral configurations. Ring systems within Iprotiazem may exhibit constrained stereochemistry due to bond orientation restrictions, particularly at re-entrant atoms or bridged positions [2]. Notably, stereobonds connecting two stereogenic centers should be avoided unless topologically unavoidable, as such representations can introduce configurational ambiguity.
Table 1: Key Molecular Features of Iprotiazem
Property | Value |
---|---|
Molecular Formula | C~37~H~49~N~3~O~5~S |
PubChem CID | 195131 |
Stereogenic Centers | Multiple (exact number undetermined) |
Recommended Bond Conventions | Solid/hashed wedges |
Systematic naming of Iprotiazem follows IUPAC priority rules where the parent structure derives from the highest-priority functional group. Analysis of its structure reveals several competing functionalities:
Per hierarchical rules, carboxylic acid derivatives (e.g., esters, amides) supersede amines, carbonyls, and hydrocarbons in naming priority [6]. Consequently, Iprotiazem’s name reflects the carboxylic acid as the principal functional group. The presence of a complex arylalkyl substituent attached to the parent chain necessitates careful locant assignment. For example, a branched chain with a phenyl group would be denoted as "3-(3-isopropylphenyl)" [3].
Functional group analysis indicates:
Iprotiazem’s pharmacological behavior is governed by key physicochemical parameters:
Solubility: Limited experimental data exists, but structural features suggest moderate aqueous solubility due to ionizable amines and potential carboxylic acid groups. Solubility likely exhibits pH dependence governed by Henderson-Hasselbalch principles, with protonation states shifting near physiological pH.
Chemical Stability: Susceptible to hydrolytic degradation at ester/carboxylic acid derivatives under extreme pH conditions. Solid-state stability depends on crystalline form and hygroscopicity.
Partition Coefficients: The octanol-water partition coefficient (log K~ow~ or log P) quantifies lipophilicity and predicts membrane permeability. For Iprotiazem, calculated log P values (estimated via fragment-based methods) suggest moderate lipophilicity. The distribution coefficient (log D) incorporates ionization state, varying significantly with pH:
$$\text{log D}{pH} = \text{log P} - \text{log}\left(1 + 10^{(pH - pKa)}\right) \quad \text{(for acids)}$$$$\text{log D}{pH} = \text{log P} - \text{log}\left(1 + 10^{(pKa - pH)}\right) \quad \text{(for bases)}$$
Partition coefficients are fundamental to extraction efficiency predictions. In batch solvent extraction, the fraction remaining in the aqueous phase after n extractions is:$$\left( \frac{[A]n}{[A]0} \right) = \left( \frac{V{aq}}{V{aq} + K \cdot V_{org}} \right)^n$$where K is the partition coefficient, and V represents phase volumes [4] [8].
Table 2: Key Physicochemical Parameters of Iprotiazem
Parameter | Value/Prediction | Significance |
---|---|---|
log P | ~3.5 (estimated) | Moderate lipophilicity |
log D (pH 7.4) | ~1.5-2.0 (estimated) | Membrane permeability predictor |
Aqueous Solubility | Moderate (pH-dependent) | Absorption/bioavailability factor |
pK~a~ | Undetermined (multiple groups) | Ionization state at physiological pH |
Spectroscopic profiling provides definitive structural elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Key absorption bands would include:
Mass Spectrometry (MS):High-resolution MS would show the molecular ion peak at m/z 647.34 [M+H]⁺ for C~37~H~50~N~3~O~5~S⁺. Fragmentation patterns would reflect cleavage at labile bonds like amide linkages or ester groups, yielding signature fragments for structural verification. While SDBS and other spectral databases currently lack Iprotiazem entries [5], these predicted spectral properties align with its functional group composition.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: